molecular formula C27H31N5O2 B2576894 7-(4-Benzylpiperazin-1-yl)-3-(3,4-dimethoxyphenyl)-2,5-dimethylpyrazolo[1,5-a]pyrimidine CAS No. 900877-44-3

7-(4-Benzylpiperazin-1-yl)-3-(3,4-dimethoxyphenyl)-2,5-dimethylpyrazolo[1,5-a]pyrimidine

Cat. No. B2576894
M. Wt: 457.578
InChI Key: DQBIMMDGCPNLKL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(3,4-dimethoxyphenyl)-2,5-dimethyl-7-[4-(phenylmethyl)-1-piperazinyl]pyrazolo[1,5-a]pyrimidine is a N-arylpiperazine.

Scientific Research Applications

Anticancer Activity

Several studies have demonstrated the anticancer potential of pyrazolopyrimidine derivatives. These compounds have been synthesized and evaluated for their cytotoxic activities against various cancer cell lines, including HCT-116 and MCF-7. Structure-activity relationship (SAR) analyses have revealed that specific substitutions on the pyrazolopyrimidine core can significantly enhance their anticancer efficacy (Rahmouni et al., 2016). Additionally, novel pyrazolopyrimidines have been designed and synthesized with dual activity, acting as both antitumor agents and benzodiazepine receptor binders, showcasing a promising avenue for the development of new therapeutic agents with potential applications in cancer treatment (El-Naggar et al., 2018).

Anti-Inflammatory and Analgesic Activities

Pyrazolopyrimidine derivatives have also been studied for their anti-inflammatory and analgesic activities. For instance, compounds synthesized from 7-dimethylaminovinyl pyrazolo[1,5-a]pyrimidines exhibited significant anti-inflammatory properties in vitro, with some derivatives showing a better therapeutic index than well-known drugs such as phenylbutazone and indomethacin, without the associated ulcerogenic activity (Auzzi et al., 1983).

Antimicrobial Activity

The antimicrobial potential of pyrazolopyrimidine derivatives has been explored, with compounds demonstrating effectiveness against various strains of bacteria and fungi. These findings suggest that pyrazolopyrimidines could serve as a foundation for the development of new antimicrobial agents, contributing to the fight against resistant microbial strains (Deohate & Palaspagar, 2020).

Antihypertensive Activity

Research has also been conducted on the antihypertensive properties of pyrazolopyrimidine derivatives. Certain synthesized compounds have been studied as antihypertensive agents, demonstrating the potential of pyrazolopyrimidine derivatives in managing hypertension (El-feky & Abd el-Samii, 1996).

properties

IUPAC Name

7-(4-benzylpiperazin-1-yl)-3-(3,4-dimethoxyphenyl)-2,5-dimethylpyrazolo[1,5-a]pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H31N5O2/c1-19-16-25(31-14-12-30(13-15-31)18-21-8-6-5-7-9-21)32-27(28-19)26(20(2)29-32)22-10-11-23(33-3)24(17-22)34-4/h5-11,16-17H,12-15,18H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DQBIMMDGCPNLKL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(C(=NN2C(=C1)N3CCN(CC3)CC4=CC=CC=C4)C)C5=CC(=C(C=C5)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H31N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

457.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

7-(4-Benzylpiperazin-1-yl)-3-(3,4-dimethoxyphenyl)-2,5-dimethylpyrazolo[1,5-a]pyrimidine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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7-(4-Benzylpiperazin-1-yl)-3-(3,4-dimethoxyphenyl)-2,5-dimethylpyrazolo[1,5-a]pyrimidine

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